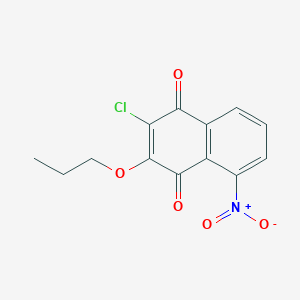
2-Chloro-5-nitro-3-propoxynaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-nitro-3-propoxynaphthalene-1,4-dione is a chemical compound belonging to the naphthoquinone family Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitro-3-propoxynaphthalene-1,4-dione typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloro-3-propoxynaphthalene-1,4-dione using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production and minimize human error.
化学反応の分析
Types of Reactions
2-Chloro-5-nitro-3-propoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Formation of various quinone derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: New compounds with different functional groups replacing the chloro group.
科学的研究の応用
2-Chloro-5-nitro-3-propoxynaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-Chloro-5-nitro-3-propoxynaphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular structures. It may also interact with specific enzymes and proteins, disrupting their normal functions and leading to cell death. The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Similar structure but with an isopentylamino group instead of a nitro group.
2-(n-Butylamino)-3-chloronaphthalene-1,4-dione: Contains a butylamino group instead of a nitro group.
Uniqueness
2-Chloro-5-nitro-3-propoxynaphthalene-1,4-dione is unique due to the presence of both a nitro group and a propoxy group on the naphthoquinone core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
5395-68-6 |
|---|---|
分子式 |
C13H10ClNO5 |
分子量 |
295.67 g/mol |
IUPAC名 |
2-chloro-5-nitro-3-propoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C13H10ClNO5/c1-2-6-20-13-10(14)11(16)7-4-3-5-8(15(18)19)9(7)12(13)17/h3-5H,2,6H2,1H3 |
InChIキー |
WQYWGNGAGPEXBQ-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6'-(3-Ethylureido)-[3,3'-bipyridine]-5-carboxylic acid](/img/structure/B11839914.png)
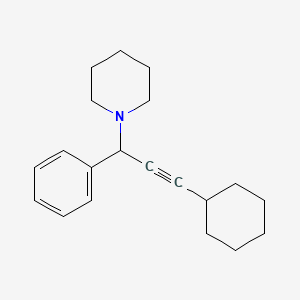
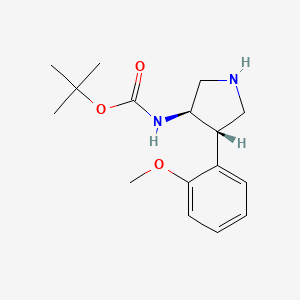

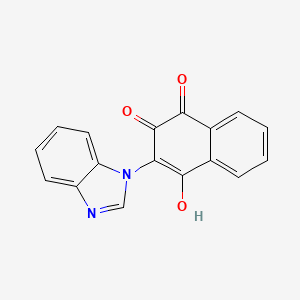


![Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-](/img/structure/B11839951.png)
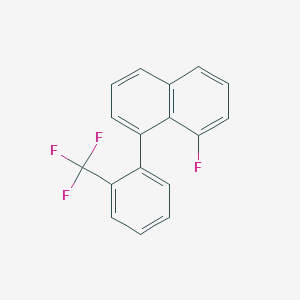
![(1S)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11839960.png)

![2-(3-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide](/img/structure/B11839969.png)
![3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11839982.png)

